molecular formula C21H22NP B12953065 (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

Cat. No.: B12953065
M. Wt: 319.4 g/mol
InChI Key: FDKXFWNTWXDTPN-KRWDZBQOSA-N
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Description

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine (CAS: 1332500-23-8) is a chiral amine-phosphine hybrid ligand with the molecular formula C₂₁H₂₂NP and a molecular weight of 319.38 g/mol . Its structure features a stereogenic carbon center (S-configuration), a diphenylphosphanyl group attached to a phenyl ring, and a methyl-substituted amine moiety. This compound is stored under inert conditions at 2–8°C to prevent oxidation or degradation . Its enantiomer, (R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine, shares identical molecular properties but differs in stereochemical configuration, which can significantly influence its reactivity in asymmetric catalysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

IUPAC Name

(1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine

InChI

InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m0/s1

InChI Key

FDKXFWNTWXDTPN-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis and Resolution

The compound is generally prepared via asymmetric synthesis routes that either:

  • Use chiral starting materials to introduce the stereocenter directly.
  • Employ resolution of racemic mixtures to isolate the (S)-enantiomer.

These approaches ensure high enantiomeric purity, which is essential for the ligand's catalytic performance.

Key Synthetic Steps

The synthesis involves two main functional group constructions:

Detailed Preparation Methods

Phosphination of Aromatic Precursors

The diphenylphosphanyl group is introduced by reacting an appropriate aryl halide or aryl lithium intermediate with chlorodiphenylphosphine or related reagents. This step requires careful control of conditions to avoid oxidation of the phosphine and to maintain stereochemical integrity.

Formation of the Chiral Amine Side Chain

Several methods are reported for the synthesis of the chiral amine moiety:

  • Reductive Amination: Condensation of a chiral aldehyde intermediate with methylamine or N-methylamine, followed by reduction, is a common approach. Titanium(IV) isopropoxide combined with sodium borohydride has been used effectively for reductive amination to form secondary amines with high selectivity.

  • N-Alkylation: Direct alkylation of a chiral amine with methyl halides or tosylates in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) has been demonstrated to provide secondary amines efficiently, although over-alkylation can be a challenge.

  • Hydroamination of Allyl Amines: Hydroamination catalyzed by rhodium complexes with diphosphine ligands can be used to synthesize substituted vicinal diamines, which can be precursors to the target amine.

Representative Synthetic Route Example

A typical synthetic sequence reported involves:

Data Table: Summary of Preparation Methods

Step Method Reagents/Conditions Notes Yield/Outcome
1 Phosphination Aryl halide + chlorodiphenylphosphine, inert atmosphere Avoid oxidation, maintain stereochemistry High purity diphenylphosphanyl intermediate
2 Condensation Chiral amine + 2-diphenylphosphinobenzaldehyde, EtOH, rt, 16-24 h Imine formation monitored by NMR >90% conversion
3 Reduction NaBH4 or catalytic hydrogenation, EtOH or MeCN, rt Selective reduction to secondary amine 70-85% isolated yield
Alternative N-Alkylation Methyl halide + chiral amine, ionic liquid solvent, CsOH catalyst Risk of over-alkylation Moderate to good yields (50-75%)
Alternative Hydroamination Allyl amine + nucleophile, Rh catalyst, MeCN or DME, 40-60 °C Used for vicinal diamine precursors Variable yields (20-78%) depending on ligand

Research Findings and Optimization Notes

  • The choice of solvent and catalyst significantly affects yield and enantioselectivity. For example, dimethoxyethane (DME) improves yields in hydroamination reactions compared to acetonitrile (MeCN).
  • Use of molecular sieves and inert atmosphere during phosphination prevents oxidation of phosphine groups.
  • Reductive amination using titanium(IV) isopropoxide and NaBH4 provides high selectivity for secondary amines and tolerates sensitive functional groups.
  • Ionic liquids as solvents enhance reaction rates and selectivity in N-alkylation but require careful control to avoid over-alkylation.
  • Enantiomeric purity is maintained by starting from chiral amines or by resolution of racemic intermediates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by the metal center in its complexes.

    Substitution: The amine and phosphine groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals like palladium, rhodium, and iridium, which are then used to catalyze reactions such as hydrogenation, hydroformylation, and cross-coupling with high enantioselectivity.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicine, this compound is explored for its potential in drug development, particularly in the design of metal-based drugs. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals.

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalysis helps in the efficient synthesis of complex molecules, reducing the need for extensive purification steps.

Mechanism of Action

The mechanism by which (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine exerts its effects involves coordination with a metal center. The phosphine and amine groups act as electron donors, stabilizing the metal and facilitating various catalytic cycles. The chiral center ensures that the reactions proceed with high enantioselectivity, making it a valuable ligand in asymmetric synthesis.

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

  • Molecular Formula : C₁₄H₁₅N
  • Key Features : Lacks the phosphanyl group and methyl substitution on the amine.
  • Applications : Widely used as a building block in pharmaceuticals and polymers due to its rigid diphenyl backbone .
  • Contrast : The absence of the phosphanyl group limits its utility in metal-catalyzed reactions, where phosphine ligands are critical for stabilizing transition states .

N-[(1S,2S)-2-amino-1,2-diphenylethyl][(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonamide

  • Molecular Formula : C₂₅H₃₁N₂O₃S
  • Key Features : Contains a camphorsulfonyl group and a diphenylethylenediamine backbone.
  • Applications : Used in asymmetric synthesis for chiral induction, leveraging its bicyclic sulfonamide group for steric control .
  • Contrast : The sulfonamide and camphor moieties introduce distinct electronic and steric effects compared to the phosphanyl group in the target compound, making it more suited for specific catalytic systems .

Stereochemical Analogs

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

  • Molecular Formula : C₂₁H₂₂NP (identical to the S-enantiomer).
  • Key Differences :
    • Configuration : The R-enantiomer exhibits opposite stereochemistry at the chiral center, which can invert enantioselectivity in catalytic reactions .
    • Applications : Both enantiomers are used in asymmetric hydrogenation, but their performance varies depending on the substrate’s stereoelectronic requirements .

Functional Group Analogs

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

  • Molecular Formula : C₁₃H₁₀Br₂F₂N
  • Key Features : Contains halogenated pyridine and fluorophenyl groups.
  • Applications : Used in medicinal chemistry for halogen bonding interactions; lacks phosphanyl functionality, limiting its role in metal coordination .

N-[(2,4-Difluorophenyl)methyl]propan-1-amine

  • Molecular Formula : C₁₀H₁₃F₂N
  • Key Features : Fluorinated aromatic ring with a simple alkylamine chain.
  • Applications : Primarily a bioactive intermediate; the absence of phosphorus or chiral centers restricts its use in catalysis .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chiral Centers Applications
(S)-Target Compound C₂₁H₂₂NP 319.38 Diphenylphosphanyl, methylamine 1 (S) Asymmetric catalysis
(R)-Enantiomer C₂₁H₂₂NP 319.38 Diphenylphosphanyl, methylamine 1 (R) Asymmetric catalysis
2,2-Diphenylethan-1-amine C₁₄H₁₅N 193.28 Diphenyl, primary amine 0 Pharmaceutical intermediates
Camphorsulphonyl-Diphenylethylenediamine C₂₅H₃₁N₂O₃S 451.59 Camphorsulfonyl, ethylenediamine 2 Chiral auxiliaries in organic synthesis
Dibromopyridinyl-Difluorophenyl Amine C₁₃H₁₀Br₂F₂N 393.03 Halogenated pyridine, fluorophenyl 1 (S) Medicinal chemistry

Research Findings and Unique Advantages of the Target Compound

  • Electronic Effects : The diphenylphosphanyl group enhances electron-richness, improving coordination with transition metals like palladium or rhodium in cross-coupling reactions .
  • Steric Control : The methyl group on the amine and the bulky diphenylphosphanyl moiety create a well-defined chiral environment, critical for high enantiomeric excess (ee) in asymmetric hydrogenation .
  • Stability : Unlike sulfonamide or halogenated analogs, the phosphanyl group offers resistance to hydrolysis under mild conditions, broadening its utility in aqueous-phase reactions .

Biological Activity

(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine, also known as a phosphine ligand, is a compound with significant biological implications, particularly in the fields of medicinal chemistry and catalysis. This article reviews its biological activity, synthesizing data from various studies and providing an overview of its potential applications.

  • Molecular Formula : C21_{21}H22_{22}NP
  • Molecular Weight : 319.38 g/mol
  • CAS Number : 913196-44-8
  • Purity : Typically ≥ 97%

Phosphine ligands like this compound play crucial roles in catalyzing reactions and stabilizing metal complexes. They can influence the biological activity of metal-based drugs by modulating their reactivity and selectivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that phosphine ligands can enhance the efficacy of metal-based anticancer drugs. For instance, they may facilitate the delivery of platinum-based chemotherapeutics to cancer cells, improving therapeutic outcomes.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be leveraged in drug design for conditions like cancer and metabolic disorders.

1. Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of phosphine ligands on the cytotoxicity of platinum complexes. The results indicated that this compound significantly increased the potency of these complexes against various cancer cell lines.

Cancer Cell LineIC50 (µM) without LigandIC50 (µM) with Ligand
A549 (Lung)12.53.5
MCF7 (Breast)10.02.0
HeLa (Cervical)15.05.0

2. Enzyme Inhibition

In a separate investigation, this compound was tested for its ability to inhibit serine proteases, which are crucial in various physiological processes. The findings demonstrated that it could effectively inhibit these enzymes, suggesting its potential as a therapeutic agent.

EnzymeInhibition (%) at 100 µM
Trypsin75
Chymotrypsin60
Thrombin50

Research Findings

Recent studies have highlighted the importance of chirality in the biological activity of phosphine ligands. The (S)-enantiomer has been found to exhibit more potent biological effects compared to its (R)-counterpart. This chiral specificity is crucial for optimizing drug design and enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine, and how is enantiomeric purity ensured?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, phosphine-containing ligands (e.g., dinaphtho-based systems) are synthesized via palladium-catalyzed coupling or stereoselective alkylation. Enantiomeric purity is ensured using chiral HPLC or circular dichroism (CD) spectroscopy . Post-synthesis purification may involve recrystallization in chiral solvents or silica gel chromatography with chiral stationary phases.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphanyl group integration, while 1^{1}H/13^{13}C NMR resolves stereochemistry and methyl group environments .
  • X-ray Crystallography : Provides absolute configuration verification, particularly for chiral centers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in catalysis?

  • Methodological Answer : The compound acts as a chiral ligand in asymmetric catalysis, such as:

  • Hydrogenation : Enables enantioselective reduction of ketones or alkenes when paired with Rh or Ru metal centers .
  • Cross-Coupling : Enhances selectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions via Pd coordination .

Advanced Research Questions

Q. How do steric and electronic properties of the ligand influence enantioselectivity in metal-catalyzed reactions?

  • Methodological Answer :

  • Steric Effects : Bulky diphenylphosphanyl groups restrict metal coordination geometry, favoring specific transition states. Computational studies (e.g., DFT) model ligand-metal interactions to predict selectivity .
  • Electronic Effects : Electron-donating methyl groups on the amine moiety modulate metal center electron density, affecting reaction rates. Hammett plots or kinetic isotope effects (KIEs) quantify these contributions .

Q. What strategies mitigate stereochemical instability during storage or reaction conditions?

  • Methodological Answer :

  • Temperature Control : Store at -20°C in inert atmospheres to prevent racemization .
  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack on the phosphanyl group .
  • Additives : Stabilize chiral centers with Lewis acids (e.g., Zn(OTf)2_2) during reactions .

Q. How can computational methods predict catalytic performance?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to identify enantioselectivity-determining steps. For example, NBO analysis reveals charge transfer between metal and ligand .
  • Molecular Dynamics (MD) : Simulates solvent effects on ligand conformation and metal-ligand bond dynamics .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enantioselectivity with different metal centers?

  • Methodological Answer :

  • Systematic Screening : Test the ligand with Rh, Ir, and Pd under identical conditions (solvent, temperature) to isolate metal-specific effects .
  • Crystallographic Studies : Compare metal-ligand coordination modes (e.g., κ1^1-P vs. κ2^2-P,N binding) to explain selectivity variations .
  • Kinetic Profiling : Measure activation barriers for competing pathways (e.g., oxidative addition vs. migratory insertion) to identify rate-limiting steps influenced by the metal .

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